9H-Carbazole-1,6-diamine
Overview
Description
9H-Carbazole-1,6-diamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their unique tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,6-diamine typically involves the functionalization of carbazole at specific positions. One common method is the direct bromination of carbazole using N-Bromo succinimide (NBS) to obtain 3,6-dibromo-9H-carbazole, followed by amination to introduce the amino groups . Another approach involves the use of nBuLi and N,N,N’,N’-tetramethylethylenediamine (TMEDA) for regioselective dilithiation, followed by electrophilic trapping .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of high-performance reactors and controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole quinones.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Carbazole quinones.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9H-Carbazole-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polycarbazoles and other conducting polymers.
Biology: Investigated for its potential use in biosensors and as a component in bioactive molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of high-barrier polyimides for flexible electronic devices.
Mechanism of Action
The mechanism of action of 9H-Carbazole-1,6-diamine involves its interaction with various molecular targets. In biological systems, it can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with DNA and proteins, potentially leading to its bioactive properties .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a similar tricyclic structure but without amino groups.
Poly(3,6-carbazole): A polymeric derivative with extended conjugation and lower bandgap energy.
Poly(2,7-carbazole): Another polymeric derivative with different electronic properties due to its substitution pattern.
Uniqueness: 9H-Carbazole-1,6-diamine is unique due to the presence of amino groups at the 1 and 6 positions, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various advanced materials and bioactive compounds .
Properties
IUPAC Name |
9H-carbazole-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUJFYRQEXBMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C2C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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